Chlojaponilactone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

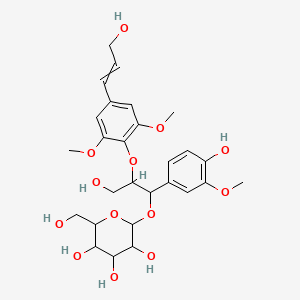

Chlojaponilactone B is a lindenane-type sesquiterpenoid with anti-inflammatory properties . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation, downregulating the NF-κB, thus reducing the expression of the pro-inflammatory cytokines iNOS, NO, COX-2, IL-6 and TNF-α .

Chemical Reactions Analysis

This compound has demonstrated anti-inflammatory effects . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation .Scientific Research Applications

Anti-inflammatory Effects : Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has demonstrated potent anti-inflammatory effects. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suppresses key inflammation mediators like iNOS, TNF-α, and IL-6, and reduces ear thickness and neutrophil infiltration in stimulated mice. Its mechanism of action includes suppressing the NF-κB signaling pathway, influencing IκBα phosphorylation, and p65 nuclear translocation, while exerting little influence on the MAPK signaling pathway (Zhao et al., 2016).

Inhibition of TLR4-Mediated ROS Generation and NF-κB Signaling Pathway : this compound attenuates lipopolysaccharide-induced inflammatory responses by inhibiting toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) activation. It decreases reactive oxygen species (ROS) generation and downregulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Molecular docking studies have shown that this compound binds to TLR4 similarly to TAK-242, a TLR4 inhibitor (Ye et al., 2019).

Neuroprotective Effects : A derivative of this compound has shown neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells. It stabilizes mitochondrial membrane potential, decreases intracellular ROS levels, reduces cell apoptosis, enhances antioxidant enzyme activities, and upregulates the expression of nuclear factor erythroid 2 (Nrf2) and its downstream enzymes, suggesting potential as a therapeutic agent for diseases induced by oxidative damage (Ye et al., 2022).

Mechanism of Action

Chlojaponilactone B significantly inhibits pyroptosis and reduces the levels of NLRP3, caspase 1, N-GSDMD, and inflammatory cytokines IL-1β and IL-18 . It interferes with LPS/ATP-induced THP-1 macrophage gene expression, suggesting involvement in anti-inflammatory and anti-pyroptotic signaling pathways . Additionally, it suppresses LPS/ATP-induced elevations in TLRs, MyD88, pro-IL-1β, and NF-κB and blocks NF-κB p65 nuclear translocation .

Properties

IUPAC Name |

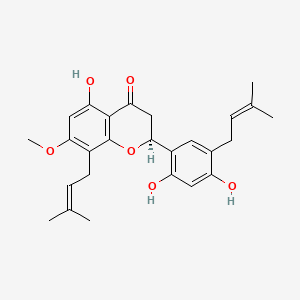

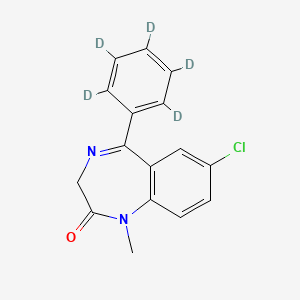

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJENQWQXZQCLHL-PVBKFEAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)